2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide
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Description
2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Antiulcer Activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its antiulcer properties. Specifically, derivatives of this compound were synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats . Among these derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15) demonstrated significant antiulcer activity. Further modifications revealed that introducing a carbamoyl group into the 2- or 3-position of the phenylamino part yielded compounds (49-51, 54, and 55) with comparable antiulcer activity. Notably, alkyl substitution on the nitrogen of benzamide led to potent antiulcer compounds (e.g., 3-[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide, also known as DQ-2511) .
Histone Deacetylase (HDAC) Inhibition by 2-[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide
The compound 2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide (also known as CI-994 or N-acetyldinaline) has drawn attention due to its antitumor cytostatic properties. Recent research has shed light on its molecular mechanism: CI-994 is an HDAC inhibitor that induces histone hyperacetylation in living cells. In isolated enzyme assays, CI-994 inhibited HDAC-1 and HDAC-2, but had no effect on the prototypical histone acetyltransferase GCN5. In HCT-8 colon carcinoma cells treated with CI-994, hyperacetylation of histone H3 was detectable as early as 30 minutes after exposure. This inhibition of HDAC is mechanistically related to CI-994’s antitumor activity .
Cytotoxic and Anti-Proliferative Activity of 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) Acetamide
In 2018, a novel series of phenoxy thiazoles was synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. Notably, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide (48) exhibited promising activity .
Pharmacological Activities of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
To combat antimicrobial and anticancer drug resistance, researchers have explored the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds hold potential for addressing drug-resistant pathogens and cancer cells .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-32-20-9-7-19(8-10-20)30-24(18-5-4-13-26-16-18)23(28-29-30)25(31)27-14-12-17-6-11-21(33-2)22(15-17)34-3/h4-11,13,15-16H,12,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZKXLQVOUYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
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